Betanidin quinone
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Overview
Description
Betanidin quinone(2-) is an organic molecular entity.
Scientific Research Applications
Oxidative Properties and Stability
Enzymatic Oxidation Studies : Betanidin exhibits high antioxidant activity, which has been studied through enzymatic oxidation processes. The oxidation of Betanidin and Betanin leads to various derivatives that display different stabilities at varying pH levels. These studies shed light on the structural properties and oxidation mechanisms of Betanidin (Wybraniec & Michałowski, 2011).
Interaction with Tyrosinase : Research has shown that Betanidin is a substrate for tyrosinase, an enzyme crucial in betalains biosynthesis. The tyrosinase-mediated oxidation of Betanidin, characterized by various analytical methods, provides insights into the stability and behavior of this compound under different conditions (Gandía-Herrero, Escribano, & García-Carmona, 2007).
Antioxidant Activity
Electrochemical Study : The antioxidant properties of Betanidin have been explored through electrochemical studies. The low oxidation potential of Betanidin confirms its strong reduction properties, highlighting its potential as a potent antioxidant (Wybraniec et al., 2011).
Computational Analysis of Oxidation Path : A comprehensive study using computational methods analyzed the oxidation mechanism of Betanidin. This research provides valuable insights into how Betanidin's properties are influenced by pH and other physicochemical conditions (Gavilán-Arriazu & Rodriguez, 2022).
Interaction with Other Compounds
Conjugation Studies : Research on the formation of glutathionic conjugates with quinonoid forms of Betanidin offers insights into its potential chemical interactions and the formation of new molecules with modified properties (Kumorkiewicz et al., 2018).
Oxidation by ABTS Radicals : The impact of ABTS radicals on Betanidin oxidation has been studied, providing further understanding of its antioxidant activity and reaction pathways (Starzak, Skopińska, & Wybraniec, 2012).
Formation of Novel Conjugates : Investigations into the formation of novel low-weight sulfhydryl conjugates of oxidized Betanidin pigments reveal the compound's ability to form adducts with different efficiencies, suggesting potential applications in creating molecules with altered chemical and biological properties (Kumorkiewicz-Jamro, Popenda, & Wybraniec, 2020).
Properties
Molecular Formula |
C18H12N2O8-2 |
---|---|
Molecular Weight |
384.3 g/mol |
IUPAC Name |
(2S)-1-[(E)-2-[(2S)-6-carboxy-2-carboxylato-2,3-dihydropyridin-4-yl]ethenyl]-5,6-dioxo-2,3-dihydroindole-2-carboxylate |
InChI |
InChI=1S/C18H14N2O8/c21-14-6-9-5-13(18(27)28)20(12(9)7-15(14)22)2-1-8-3-10(16(23)24)19-11(4-8)17(25)26/h1-3,6-7,11,13H,4-5H2,(H,23,24)(H,25,26)(H,27,28)/p-2/b2-1+/t11-,13-/m0/s1 |
InChI Key |
WAVPHGICHZOYMQ-WODDMCJRSA-L |
Isomeric SMILES |
C1[C@H](N=C(C=C1/C=C/N2[C@@H](CC3=CC(=O)C(=O)C=C32)C(=O)[O-])C(=O)O)C(=O)[O-] |
Canonical SMILES |
C1C(N=C(C=C1C=CN2C(CC3=CC(=O)C(=O)C=C32)C(=O)[O-])C(=O)O)C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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